![molecular formula C5H8N2S B2425482 Methyl[(1,2-thiazol-5-yl)methyl]amine CAS No. 1284196-75-3](/img/structure/B2425482.png)

Methyl[(1,2-thiazol-5-yl)methyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

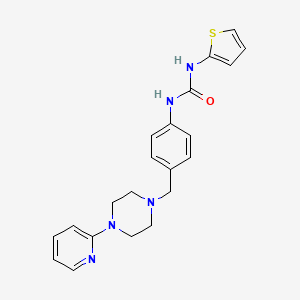

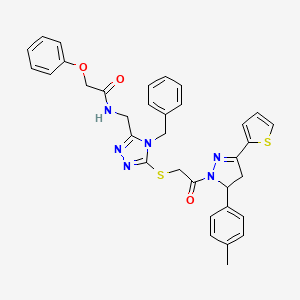

Methyl[(1,2-thiazol-5-yl)methyl]amine is a chemical compound with the CAS Number: 1284196-75-3 . It has a molecular weight of 128.2 and its IUPAC name is 5-isothiazolyl-N-methylmethanamine . It is in liquid form .

Molecular Structure Analysis

The InChI code for Methyl[(1,2-thiazol-5-yl)methyl]amine is 1S/C5H8N2S/c1-6-4-5-2-3-7-8-5/h2-3,6H,4H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms.

Physical And Chemical Properties Analysis

Methyl[(1,2-thiazol-5-yl)methyl]amine is a liquid at room temperature . It has a molecular weight of 128.2 . The compound is stored at a temperature of +4 .

Wissenschaftliche Forschungsanwendungen

- Thiazoles exhibit antimicrobial properties. For instance, sulfathiazole is an antimicrobial drug that contains a thiazole ring. It has been used to combat bacterial infections .

- The synthesized imidazotriazole-incorporated thiazoles have also demonstrated antibacterial efficacy against various microbiological species .

- Ritonavir , an antiretroviral drug, contains a thiazole moiety. It inhibits protease enzymes in HIV, thus reducing viral replication .

- Abafungin , an antifungal drug, features a thiazole ring. It has been investigated for its efficacy against fungal infections .

- Tiazofurin , an anticancer drug, contains a thiazole scaffold. Researchers have explored its potential in cancer treatment .

- Additionally, a study synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and found cytotoxic effects on human tumor cell lines .

- Thiazoles have diverse roles beyond antimicrobial and anticancer effects:

- Antidiabetic : Some thiazole derivatives exhibit antidiabetic activity .

- Anti-inflammatory : Thiazoles may have anti-inflammatory properties .

- Anti-Alzheimer : Research suggests potential in Alzheimer’s disease management .

- Antihypertensive : Certain thiazole compounds may help regulate blood pressure .

- Antioxidant : Thiazoles could act as antioxidants .

- Hepatoprotective : Thiazole derivatives may protect liver function .

Antimicrobial Activity

Antiretroviral Potential

Antifungal Effects

Anticancer Properties

Biological Activities Beyond Infections and Cancer

Inhibitory Activity Against TGF-β Signaling

Safety and Hazards

The compound has several hazard statements: H226, H302, H312, H314, H332, H335 . These codes correspond to various hazards such as flammability (H226), harm if swallowed (H302), harm in contact with skin (H312), causes severe skin burns and eye damage (H314), harm if inhaled (H332), and may cause respiratory irritation (H335) .

Zukünftige Richtungen

Thiazole derivatives, including Methyl[(1,2-thiazol-5-yl)methyl]amine, have been studied for their diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Therefore, future research could focus on exploring the potential applications of Methyl[(1,2-thiazol-5-yl)methyl]amine in these areas.

Wirkmechanismus

Target of Action

Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets can range from enzymes to receptors, and their roles are often crucial in various physiological processes.

Mode of Action

Thiazole derivatives are known to behave unpredictably when they enter physiological systems . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives are known to have the potential to activate or stop various biochemical pathways . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

Eigenschaften

IUPAC Name |

N-methyl-1-(1,2-thiazol-5-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-6-4-5-2-3-7-8-5/h2-3,6H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMBIDXRIXTISW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=NS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl[(1,2-thiazol-5-yl)methyl]amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,9-dimethyl-6-(5-nitro-2-pyridin-2-ylsulfanylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2425402.png)

![4-({[(4-Fluorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2425403.png)

![3-Methyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine;dihydrochloride](/img/structure/B2425404.png)

![5,6-Dimethyl-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2425409.png)

![methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2425415.png)

![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2425419.png)